molecular formula C15H14ClN3O2S B2958998 5-chloro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide CAS No. 2034585-17-4

5-chloro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide

Cat. No. B2958998
M. Wt: 335.81
InChI Key: MGVXEMAUNQUFNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a novel antithrombotic agent . It’s an oxazolidinone derivative identified as a potent inhibitor of Factor Xa (FXa), a coagulation enzyme . The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases .


Synthesis Analysis

The synthesis of this compound involves several steps, including the reaction of substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide . The X-ray crystal structure of the compound in complex with human FXa has been determined, which clarified the binding mode and the stringent requirements for high affinity .


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .


Chemical Reactions Analysis

The compound has been found to have subnanomolar in vitro potency . The combination of the morpholinone and the 5-chlorothiophene-2-carboxamide moiety within the oxazolidinone FXa inhibitors resulted in this high potency .


Physical And Chemical Properties Analysis

The compound’s physical and chemical properties are influenced by its pyrrolidine ring, which allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases three-dimensional coverage .

Scientific Research Applications

Synthesis of Novel Compounds with Antioxidant Properties

Research has demonstrated the synthesis of novel derivatives related to "5-chloro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide" showcasing significant antioxidant activity. For instance, a study outlined the creation of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, identifying potent antioxidants among them, with some compounds showing higher antioxidant activity than ascorbic acid (I. Tumosienė et al., 2019).

Antimicrobial Applications

A series of compounds synthesized from the foundational structure have been assessed for their in vitro antibacterial and antifungal activities. These compounds were tested against several strains, including Escherichia coli and Staphylococcus aureus, showing potential as antimicrobial agents (N. Desai et al., 2011).

Anticancer Activity

New derivatives incorporating the thiophene carboxamide motif have been explored for their anticancer properties. For example, 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives were synthesized and evaluated for cytotoxicity against several cancer cell lines, showing good inhibitory activity. This highlights the potential of these compounds in the development of anticancer therapies (A. Atta & E. Abdel‐Latif, 2021).

Future Directions

The compound’s potent inhibition of Factor Xa and good oral bioavailability make it a promising candidate for the development of safe and orally available anticoagulants . Future research will likely focus on further clinical development and testing for the prevention and treatment of thromboembolic diseases .

properties

IUPAC Name

5-chloro-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2S/c16-13-4-3-12(22-13)15(21)18-8-10-6-11(9-17-7-10)19-5-1-2-14(19)20/h3-4,6-7,9H,1-2,5,8H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVXEMAUNQUFNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.